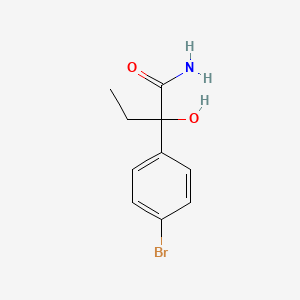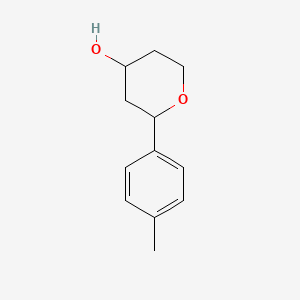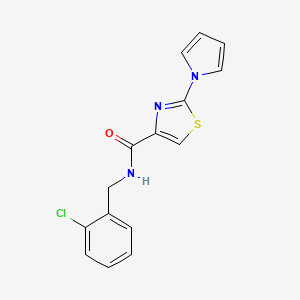
2-(4-Bromophenyl)-2-hydroxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-hydroxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide typically involves the reaction of 4-bromobenzaldehyde with a suitable amide precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-bromobenzaldehyde is reacted with a Grignard reagent derived from butanamide. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to streamline the production process, allowing for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylbutanamide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-2-oxobutanamide
Reduction: 2-Phenyl-2-hydroxybutanamide
Substitution: 2-(4-Aminophenyl)-2-hydroxybutanamide or 2-(4-Thiophenyl)-2-hydroxybutanamide
科学研究应用
2-(4-Bromophenyl)-2-hydroxybutanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxybutanamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxybutanamide
- 2-(4-Fluorophenyl)-2-hydroxybutanamide
- 2-(4-Methylphenyl)-2-hydroxybutanamide
Uniqueness
2-(4-Bromophenyl)-2-hydroxybutanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
2-(4-bromophenyl)-2-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-10(14,9(12)13)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTFSWQHCVTZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)

![2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2927190.png)
![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)



![3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2927204.png)
![13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2927205.png)
![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)


